molecular formula C5H6INO B13556417 (5-Iodofuran-2-yl)methanamine

(5-Iodofuran-2-yl)methanamine

Cat. No.: B13556417
M. Wt: 223.01 g/mol
InChI Key: REBCYNNRZSTBCT-UHFFFAOYSA-N
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Description

(5-Iodofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6INO. It is a derivative of furan, a heterocyclic aromatic compound, where an iodine atom is substituted at the 5-position and an amine group is attached to the methylene carbon at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodofuran-2-yl)methanamine typically involves the iodination of furan derivatives followed by amination. One common method includes the use of hypervalent iodine reagents for the iodination step. For example, 2,5-dimethylfuran can be converted to 5-iodo-2,5-dimethylfuran using iodine and an oxidizing agent. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-Iodofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Iodofuran-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes like sirtuins, which are involved in deacetylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Iodofuran-2-yl)methanamine is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its non-halogenated counterparts. This reactivity allows for the synthesis of a wider variety of derivatives, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(5-iodofuran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCYNNRZSTBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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